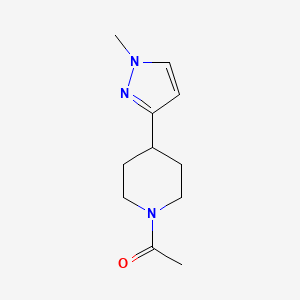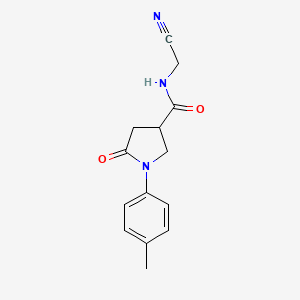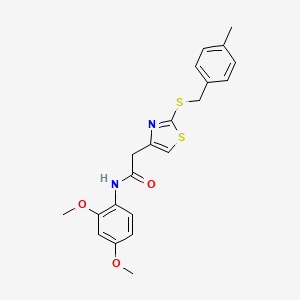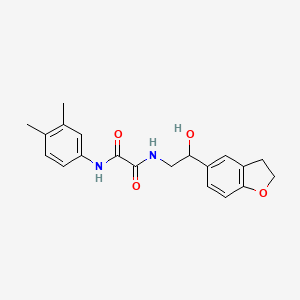![molecular formula C22H24N4O4S B2761386 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034461-34-0](/img/structure/B2761386.png)
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several heterocyclic rings, including a pyrrolo[2,3-c]pyridine and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline. These structures are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple ring structures. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Sulfonamide-based compounds, including the specified chemical structure, are synthesized for their significant biological activities. These activities range from antibacterial to antitumor properties. The synthesis of such compounds often involves complex reactions to achieve the desired sulfonamide hybrids, demonstrating their importance in medicinal chemistry research. The structural analysis, including X-ray diffraction, is pivotal for understanding the crystalline nature and molecular geometry of these compounds, which aids in their potential application in designing drugs with specific biological targets (Reihane Ghomashi et al., 2022; H. Camargo et al., 2013).
Biological Activity and Potential Therapeutic Applications
The incorporation of the sulfonamide group into various heterocyclic frameworks, including quinolines and pyrroloquinolines, has been extensively studied for its potential to enhance biological activities. These activities include antimicrobial, antiproliferative, and anti-inflammatory effects. The study of these compounds involves not only their synthesis but also evaluation in biological assays to determine their efficacy against specific targets. The development of novel pyrroloquinoline derivatives, for instance, has shown promising results in antiproliferative activity, indicating their potential use in cancer therapy (S. Kiruthika et al., 2014; M. Ferlin et al., 2001).
Advanced Synthesis Techniques and Applications
Research on sulfonamide and quinoline derivatives continues to evolve, with studies focusing on innovative synthesis techniques that could lead to compounds with improved pharmacological profiles. The exploration of different synthesis routes, such as one-pot methods and catalyst-free reactions, contributes to the development of new compounds with potential applications in various therapeutic areas. These studies not only expand the chemical space of sulfonamide and quinoline derivatives but also provide insights into their mechanisms of action and interactions with biological targets (C. Xie et al., 2017; Hui Liao & Qiuhua Zhu, 2019).
Mecanismo De Acción
Target of Action
The compound’s primary targets are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . It exhibits potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the signaling pathway .
Biochemical Pathways
The affected pathway is the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The compound inhibits cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of cancer cells . These effects contribute to its potential as a cancer therapeutic .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds have shown potent activities against FGFR1, 2, and 3 . This suggests that N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide may interact with these enzymes and potentially others in the cell.
Cellular Effects
In vitro studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibit the migration and invasion of these cells . It is possible that this compound may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that similar compounds exert their effects by inhibiting FGFR1, 2, and 3 . This inhibition results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Propiedades
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-2-24-9-5-15-6-10-25(22(28)21(15)24)12-8-23-31(29,30)18-13-16-3-4-19(27)26-11-7-17(14-18)20(16)26/h5-6,9-10,13-14,23H,2-4,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLOVRKWCVQCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

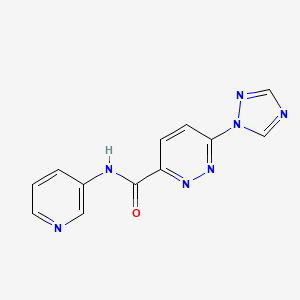
![7-[Chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2761306.png)
![Methyl (E)-4-oxo-4-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methylamino]but-2-enoate](/img/structure/B2761307.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate](/img/structure/B2761308.png)

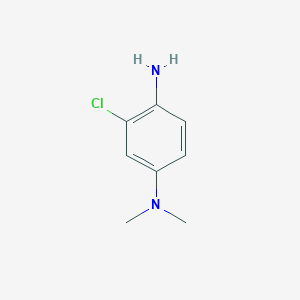
![N,N'-((3aR,4R,7R,7aS)-2,2-dimethyl-5-(trimethylsilyl)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2761311.png)
![4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2761313.png)
![(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2761314.png)
